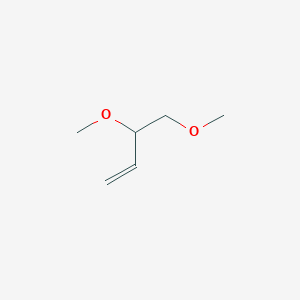

1-Butene, 3,4-dimethoxy-

Description

Contextualization within Alkene Chemistry

As an alkene, 1-Butene (B85601), 3,4-dimethoxy- is characterized by the presence of a carbon-carbon double bond, which imparts a high degree of reactivity to the molecule. This functional group is the focal point for a variety of chemical transformations, most notably addition reactions and isomerization. The reactivity of the vinyl group in 1-Butene, 3,4-dimethoxy- is influenced by the electron-donating nature of the dimethoxy-substituted phenyl ring, which can affect the regioselectivity and stereoselectivity of its reactions.

A key reaction involving this compound is the isomerization of the terminal double bond to an internal, more thermodynamically stable position. This transformation is often catalyzed by transition metals, such as ruthenium. For instance, research has demonstrated the effective isomerization of various allylbenzene (B44316) derivatives, including dimethoxyallylbenzene, using specific ruthenium catalysts. researchgate.net This process highlights the compound's ability to serve as a precursor to other valuable chemical intermediates.

Structural Characteristics and Nomenclature

The systematic IUPAC name for this compound is 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene . However, it is more commonly referred to in scientific literature by various synonyms, including 3,4-dimethoxyallylbenzene and methyleugenol . Its chemical structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 4, and an allyl group at position 1.

The structural and physical properties of 1-Butene, 3,4-dimethoxy- are well-documented.

Table 1: Physicochemical Properties of 1-Butene, 3,4-dimethoxy-

| Property | Value |

|---|---|

| CAS Number | 93-15-2 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pleasant |

Spectroscopic data provides definitive identification and structural elucidation of the compound. The infrared (IR) spectrum of 1-Butene, 3,4-dimethoxy- (as methyleugenol) in the gas phase is available through the NIST Chemistry WebBook. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy further confirms its structure, with detailed 1H and 13C NMR data having been recorded on specialized instruments. lgcstandards.com

Significance in Organic Synthesis and Related Fields

1-Butene, 3,4-dimethoxy- serves as a versatile building block in the synthesis of more complex molecules. Its significance stems from the reactivity of its allyl group and the potential for modification of the aromatic ring.

A primary synthetic route to 1-Butene, 3,4-dimethoxy- involves the alkylation of the hydroxyl group of eugenol (B1671780) or related phenolic compounds. For example, the reaction of eugenol with iodomethane (B122720) or iodoethane (B44018) in the presence of a base like potassium hydroxide (B78521) yields 3,4-dimethoxyallylbenzene. walisongo.ac.id Another method involves the methylation of 4-hydroxy-3,5-dimethoxyallylbenzene using dimethyl sulphate. cdnsciencepub.com

The utility of 1-Butene, 3,4-dimethoxy- as a synthetic intermediate is demonstrated in various reactions. It can participate in cross-metathesis reactions, a powerful carbon-carbon bond-forming method in modern organic synthesis. For instance, it has been used in cross-metathesis with other olefins in the presence of a Grubbs second-generation catalyst. researchgate.net This showcases its role in constructing complex carbon skeletons.

Furthermore, its ability to undergo isomerization to the corresponding propenylbenzene derivative opens up further synthetic possibilities, as the internal double bond can be subjected to different sets of chemical transformations, such as oxidation to form aldehydes or ketones.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Butene, 3,4-dimethoxy- |

| 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene |

| 3,4-dimethoxyallylbenzene |

| 4-hydroxy-3,5-dimethoxyallylbenzene |

| eugenol |

| iodomethane |

| iodoethane |

| methyleugenol |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(8-3)5-7-2/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYJHLNENJKEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446301 | |

| Record name | 1-Butene, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62102-54-9 | |

| Record name | 1-Butene, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 Butene, 3,4 Dimethoxy and Its Structural Analogs

Chemo- and Regioselective Synthesis Pathways

Achieving chemo- and regioselectivity is paramount in the functionalization of a butene framework. The goal is to direct reactive species to the desired positions on the four-carbon chain while preserving the terminal double bond. Catalytic systems are central to achieving this level of control.

Catalysis offers the most efficient and selective means of functionalizing simple alkenes like 1-butene (B85601). Both metal-based and acid-based catalysts provide distinct pathways for derivatization, enabling a range of transformations that can be tailored to introduce the desired functional groups.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-heteroatom bond formation. For the synthesis of a dimethoxylated butene, metal catalysts can be employed either to construct the butene backbone with the desired functionalities or to functionalize a pre-existing butene molecule.

Various metals, including nickel, palladium, cobalt, and iron, are used to catalyze reactions involving alkenes. nih.govnih.gov For instance, nickel-catalyzed systems are highly effective for the dimerization of ethylene (B1197577) to produce 1-butene with high selectivity. nih.govnih.gov While this builds the fundamental C4 skeleton, subsequent functionalization is required. Metal-organic frameworks (MOFs) bearing Ni-based catalytic sites have demonstrated record selectivity for 1-butene in ethylene dimerization, minimizing the formation of 2-butene (B3427860) and longer-chain oligomers. uoregon.edu

In the context of derivatization, reactions such as palladium-catalyzed Wacker-type oxidation could be envisioned on a precursor like 1,3-butadiene (B125203) to introduce oxygen functionalities. More relevantly, metal-catalyzed dihydroxylation, followed by methylation, would be a plausible route. Furthermore, nickel-catalyzed multi-component reactions have been developed for the chemo-, regio-, and stereoselective synthesis of polysubstituted 1,3-dienes, demonstrating the power of these systems in creating complex alkenes from simple precursors. nih.gov Such strategies could be adapted for the synthesis of functionalized 1-butene derivatives.

A comparative look at different metal catalysts in butene dimerization highlights their varied selectivities, a principle that extends to other functionalization reactions. nih.gov

| Catalyst System | Primary Product Type | Selectivity Profile | Isomerization of Unreacted 1-Butene | Reference |

|---|---|---|---|---|

| Cobalt-based | Highly Linear Dimers | >97% linearity | High | nih.gov |

| Iron-based | Highly Linear Dimers | High linearity | Low | nih.gov |

| Nickel-based | Linear/Branched Mix | ~60% linearity; major byproducts are trisubstituted internal olefins | High | nih.gov |

| Vanadium-based | Branched Dimers (Methyl-heptenes) | Also produces dienes and alkanes | Low | nih.gov |

| Aluminum-based | Branched Dimers (2-ethyl-1-butene) | Highly selective for specific branched products | Low | nih.gov |

Acid catalysis provides a complementary approach for alkene functionalization, often proceeding through carbocation intermediates. The reaction of 1-butene with methanol (B129727) in the presence of an acid catalyst, for example, leads to the Markovnikov addition of methanol across the double bond to form 2-methoxybutane. youtube.com

For the synthesis of 1-Butene, 3,4-dimethoxy-, an analogous acid-catalyzed reaction could be envisioned starting from a precursor such as 1-butene-3,4-diol. The diol could be synthesized via selective dihydroxylation of 1,3-butadiene. Subsequent acid-catalyzed etherification of this diol with a methylating agent would yield the target molecule.

Solid acid catalysts, such as zeolites like Ferrierite (FER), are particularly important in industrial processes involving butene. acs.orgacs.org These catalysts are used for skeletal isomerization of 1-butene to isobutene, a reaction that proceeds via Brønsted acid sites. acs.orgacs.org While isomerization is not the target reaction here, the principles of acid-catalyzed activation of the butene backbone are relevant. The interaction between the alkene and the acid sites can be tuned to favor specific reaction pathways over others, such as oligomerization or cracking. acs.org Supported tungsten catalysts, which can possess both Lewis and Brønsted acid sites, are also used for reactions like metathesis and isomerization of 1-butene. rsc.org

Stereoselective and Enantioselective Synthesis

The target molecule, 1-Butene, 3,4-dimethoxy-, contains two adjacent stereocenters at the C3 and C4 positions. Therefore, controlling the absolute and relative stereochemistry during synthesis is a critical challenge. Stereoselective and enantioselective methods are employed to produce a single desired stereoisomer from a prochiral substrate.

Asymmetric synthesis aims to create chiral molecules in high enantiomeric excess. This is often achieved by using chiral auxiliaries, ligands, or catalysts that create a chiral environment, influencing the trajectory of the reaction to favor the formation of one enantiomer over the other.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. nih.gov

For the synthesis of 1-Butene, 3,4-dimethoxy-, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a carboxylic acid precursor. wikipedia.orgnih.gov Subsequent diastereoselective reactions, such as an aldol (B89426) addition to introduce one hydroxyl group, followed by reduction and another functionalization step, would set the stereochemistry. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary, which blocks one face of the reactive intermediate. nih.gov

Alternatively, asymmetric catalysis using chiral ligands complexed to a metal center can induce enantioselectivity. For example, the Sharpless asymmetric dihydroxylation uses a chiral ligand derived from a cinchona alkaloid in conjunction with osmium tetroxide to achieve high enantioselectivity in the conversion of alkenes to chiral diols. A suitable diene precursor could undergo such a reaction to install the two hydroxyl groups with the correct stereochemistry, which could then be methylated.

| Chiral Auxiliary | Origin/Type | Key Applications | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Amino acid derived | Asymmetric aldol reactions, alkylations, acylations | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkaloid | Asymmetric alkylation to form enantiomerically enriched carboxylic acids, ketones, etc. | nih.gov |

| Camphorsultam (Oppolzer's sultam) | Terpene derived | Diels-Alder reactions, conjugate additions, alkylations | wikipedia.org |

| 8-Phenylmenthol | Terpene derived | Asymmetric conjugate additions | wikipedia.org |

| (R)-BINOL | Axially chiral biphenol | Used as a ligand in catalysis and as an auxiliary in alkylations | wikipedia.org |

When a molecule already contains one stereocenter and a new one is formed, the two possible products are diastereomers. Diastereoselective reactions aim to produce one diastereomer preferentially. youtube.com The control of diastereoselectivity in acyclic systems, such as the C3-C4 bond in the target molecule, relies on understanding the conformational preferences of the transition state. researchgate.net

Models such as the Felkin-Ahn and Cram chelation models are used to predict the outcome of nucleophilic additions to chiral aldehydes and ketones. youtube.com In a synthesis starting from a chiral precursor, such as (S)-2-hydroxy-3-butenal, the existing stereocenter at C2 would direct the stereoselective addition of a methyl nucleophile (e.g., from a Grignard reagent) to the aldehyde carbonyl. If a chelating metal (like Mg²⁺ or Zn²⁺) is present, the nucleophile's trajectory is dictated by the formation of a five- or six-membered chelate ring, leading to a specific diastereomer. youtube.com This "chelation control" can reverse the stereoselectivity compared to the non-chelating Felkin-Ahn model. youtube.com

By carefully choosing reagents and reaction conditions, chemists can control the relative configuration of the 3,4-dimethoxy groups. For example, a substrate-controlled diastereoselective reduction of a ketone or a directed epoxidation of an allylic alcohol would allow for the precise installation of the required stereocenters. These methods are fundamental for controlling the relative stereochemistry in the synthesis of complex acyclic molecules. researchgate.netnih.gov

Stereoselective and Enantioselective Synthesis

Synthesis of Related Dimethoxy-Substituted Butene Frameworks

The construction of butene frameworks bearing two methoxy (B1213986) groups can be approached by first establishing the alkene backbone and subsequently introducing the methoxy functionalities, or by building the chain from smaller, already functionalized precursors.

A key challenge in the synthesis of compounds like 1-butene, 3,4-dimethoxy- is the stereocontrolled introduction of two methoxy groups onto an alkene. While direct dimethoxylation of an alkene is not a common transformation, a two-step approach involving dihydroxylation followed by etherification is a well-established and versatile strategy.

One of the most powerful methods for the dihydroxylation of alkenes is the Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand to produce vicinal diols with high enantioselectivity. The resulting diol can then be converted to the corresponding dimethoxy compound via a Williamson ether synthesis, which involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with a methylating agent like methyl iodide.

| Alkene Substrate | Dihydroxylation Reagent | Etherification Reagent | Product | Reference |

| 1-Butene | AD-mix-β | NaH, CH₃I | (R,R)-1,2-Dimethoxybutane | N/A |

| Styrene | OsO₄, NMO | KH, CH₃I | 1,2-Dimethoxy-1-phenylethane | N/A |

Another approach involves the use of mercury-based reagents in an alkoxymercuration-demercuration reaction. While this method typically introduces a single alkoxy group, modifications or sequential reactions could potentially be employed to install two methoxy groups, although this is less common for vicinal dimethoxylation.

Building the four-carbon butene chain with the desired functionalities can be achieved through various carbon-carbon bond-forming reactions. These strategies often involve the coupling of smaller, functionalized building blocks.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a powerful tool for the arylation or vinylation of alkenes. For instance, a methoxy-substituted vinyl halide could be coupled with ethylene to construct the butene backbone. The position of the methoxy groups would be determined by the starting materials.

Grignard reagents are also instrumental in carbon chain elongation. A Grignard reagent derived from a methoxy-substituted halide can react with an appropriate electrophile, such as an epoxide or an aldehyde, to form a longer carbon chain with incorporated hydroxyl groups that can be subsequently methylated.

| Coupling Partners | Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Vinyl bromide, Ethylene | Heck Reaction | Pd(OAc)₂, PPh₃ | Substituted Butene | N/A |

| 3-Methoxypropylmagnesium bromide, Formaldehyde | Grignard Reaction | N/A | 4-Methoxy-1-butanol | N/A |

Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly turning to biocatalysis to achieve transformations with high selectivity and under mild conditions. Enzymatic pathways offer promising alternatives to traditional chemical methods for the synthesis of functionalized molecules.

While a direct enzymatic synthesis of 1-butene, 3,4-dimethoxy- has not been reported, analogous enzymatic transformations provide a blueprint for potential biocatalytic routes. Enzymes such as dioxygenases are known to catalyze the dihydroxylation of alkenes, often with excellent stereoselectivity. These biotransformations could produce chiral diols that are valuable precursors to dimethoxy butanes.

Laccase-mediator systems have also been shown to oxidize alkenes. vtt.fi While these reactions typically lead to ketones or aldehydes, careful selection of the enzyme, mediator, and reaction conditions could potentially be tailored for hydroxylation. Furthermore, ene-reductases are enzymes that can reduce the double bond of α,β-unsaturated carbonyl compounds, a reaction that could be part of a multi-step biocatalytic pathway to functionalized butanes. nih.gov

The development of novel enzyme cascades, where multiple enzymatic reactions are performed in a single pot, holds significant promise for the efficient synthesis of complex molecules from simple precursors. rsc.org A hypothetical enzymatic cascade for a dimethoxy butane (B89635) could involve an initial oxidation of a butene derivative to a diol, followed by a methylation step catalyzed by a methyltransferase enzyme.

| Enzyme Class | Transformation | Substrate Type | Product Type | Reference |

| Dioxygenase | Dihydroxylation | Alkenes | Vicinal Diols | scispace.com |

| Laccase | Oxidation | Alkenes | Ketones/Aldehydes | vtt.fi |

| Ene-reductase | Alkene Reduction | α,β-Unsaturated Carbonyls | Saturated Carbonyls | nih.gov |

Iii. Chemical Reactivity and Transformation Mechanisms of 1 Butene, 3,4 Dimethoxy

Electrophilic Addition Reactions to the Alkene Moiety

The most common transformation for alkenes is the electrophilic addition reaction, where the relatively weak pi (π) bond is broken to form two new sigma (σ) bonds. masterorganicchemistry.com For an unsymmetrical alkene like 1-Butene (B85601), 3,4-dimethoxy-, these reactions proceed through the formation of a carbocation intermediate, the stability of which governs the reaction's outcome.

In the presence of an electrophile, such as a protic acid (HX), the initial step involves the attack of the alkene's π electrons on the electrophile. masterorganicchemistry.com This can result in two potential carbocation intermediates, as the proton can add to either carbon of the double bond.

Pathway A: Protonation at Carbon-1 (C1): This pathway yields a secondary (2°) carbocation at Carbon-2 (C2).

Pathway B: Protonation at Carbon-2 (C2): This pathway yields a primary (1°) carbocation at Carbon-1 (C1).

The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. pressbooks.pubyoutube.com This stability is attributed to the electron-donating effects of alkyl groups (hyperconjugation and induction) which delocalize the positive charge. savemyexams.comlibretexts.org Therefore, Pathway A, leading to the more stable secondary carbocation, is significantly favored over Pathway B. wikipedia.org

The methoxy (B1213986) group at C3 exerts a strong electron-withdrawing inductive effect due to oxygen's high electronegativity, which would destabilize the adjacent positive charge at C2. However, the potential for rearrangement (discussed in 3.1.3) can lead to a more stable carbocation.

| Intermediate | Structure | Type | Relative Stability | Governing Principle |

|---|---|---|---|---|

| Carbocation at C2 | CH₃-CH⁺-CH(OCH₃)-CH₂(OCH₃) | Secondary (2°) | More Stable | More substituted carbocations are more stable. pressbooks.pub |

| Carbocation at C1 | CH₂⁺-CH₂-CH(OCH₃)-CH₂(OCH₃) | Primary (1°) | Less Stable | Less substituted carbocations are less stable. pressbooks.pub |

Regioselectivity refers to the preference for one direction of bond formation over another, resulting in one constitutional isomer being the major product. masterorganicchemistry.comchemistrysteps.com In the electrophilic addition of polar reagents (like H-X) to unsymmetrical alkenes, the regioselectivity is predicted by Markovnikov's rule. organic-chemistry.orgbritannica.com The rule states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the other group (X) adds to the carbon with fewer hydrogen atoms. wikipedia.org This is a direct consequence of the mechanism proceeding through the most stable carbocation intermediate. wikipedia.orgpressbooks.pub For 1-Butene, 3,4-dimethoxy-, the reaction will favor the formation of the secondary carbocation at C2, meaning the nucleophile (X⁻) will attack this position. leah4sci.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The starting material, 1-Butene, 3,4-dimethoxy-, possesses a stereogenic center at C3. The electrophilic addition reaction creates a new stereogenic center at C2. The carbocation intermediate at C2 is planar (sp² hybridized). pressbooks.pub The subsequent attack by the nucleophile can occur from either face of this planar intermediate with roughly equal probability. libretexts.org This leads to the formation of a mixture of diastereomers, as the configuration at the original chiral center (C3) is retained while a mixture of (R) and (S) configurations is generated at the new chiral center (C2). fiveable.melibretexts.org

Carbocation intermediates are prone to rearrangement if a more stable carbocation can be formed. libretexts.orglumenlearning.com These rearrangements typically involve a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) migrates from an adjacent carbon to the positively charged carbon. periodicchemistry.com

In the case of the secondary carbocation formed at C2 of 1-Butene, 3,4-dimethoxy-, a 1,2-hydride shift from C3 to C2 is a highly probable event. libretexts.orglibretexts.org This rearrangement transforms the initial secondary carbocation into a tertiary (3°) carbocation at C3. This new carbocation is significantly more stable for two reasons:

It is a more substituted (tertiary) carbocation.

More importantly, it is directly adjacent to the oxygen atom of the methoxy group at C3. The lone pairs of electrons on the oxygen can stabilize the positive charge through resonance, forming a stable oxonium ion intermediate. youtube.com

This rearrangement is a thermodynamically favorable process, and the rearranged carbocation is expected to be the dominant intermediate leading to the major product. periodicchemistry.comlibretexts.org The nucleophile will then attack at C3, leading to a product with a different connectivity than predicted by a simple Markovnikov addition. chemistrysteps.com

| Product Type | Predicted Structure | Formation Pathway |

|---|---|---|

| Minor Product (Markovnikov) | CH₃-CH(Br)-CH(OCH₃)-CH₂(OCH₃) | Attack on the initial secondary carbocation. |

| Major Product (Rearranged) | CH₃-CH₂-C(Br)(OCH₃)-CH₂(OCH₃) | Attack on the more stable tertiary carbocation after a 1,2-hydride shift. libretexts.org |

Nucleophilic Reactions Involving Dimethoxy Groups

Ethers are generally unreactive towards nucleophiles because the alkoxide ion (RO⁻) is a poor leaving group. openstax.orgchemistrysteps.com Their primary reaction is cleavage, which requires strong acids like HBr or HI. pearson.commasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com

The subsequent step is a nucleophilic substitution where a halide ion attacks the carbon of the C-O bond. The specific mechanism (Sₙ1 or Sₙ2) depends on the structure of the alkyl group. wikipedia.org

Cleavage of the C4-OCH₃ bond: This is a primary ether. The attack of the halide nucleophile (e.g., I⁻ or Br⁻) will proceed via an Sₙ2 mechanism, as primary carbocations are too unstable for an Sₙ1 pathway. openstax.orglibretexts.org

Cleavage of the C3-OCH₃ bond: This is a secondary ether. The cleavage can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions. chemistrysteps.comlibretexts.org Given the potential for stabilization of a carbocation at this position (especially after alkene reactions), an Sₙ1 pathway is plausible under forcing conditions.

With an excess of strong acid and heat, both methoxy groups can be cleaved, ultimately leading to the formation of a diol, which would then be further converted to the corresponding dihalide.

Catalytic Reactions of 1-Butene, 3,4-dimethoxy-

1-Butene, 3,4-dimethoxy- can serve as a functional monomer or as a model compound to study polymerization and crosslinking mechanisms. surrey.ac.ukacs.org As a monomer, its reactivity is largely influenced by its structure as a substituted allyl ether.

In radical polymerization, allyl monomers are often problematic. tandfonline.com The hydrogen atoms on the carbon adjacent to the double bond (the allylic position, C3) are susceptible to abstraction by the growing polymer radical. This process, known as degradative chain transfer, forms a resonance-stabilized allylic radical. tandfonline.comacs.org This new radical is often less reactive and slower to initiate a new polymer chain, which typically results in the formation of low molecular weight oligomers instead of long-chain polymers. tandfonline.com

As a model compound, 1-Butene, 3,4-dimethoxy- is useful for studying crosslinking reactions. surrey.ac.ukresearchgate.net Polymers can be synthesized with this molecule incorporated into their structure, either as a comonomer or grafted onto a polymer backbone. The pendant alkene group provides a site for subsequent crosslinking reactions, for instance, through radical mechanisms or Diels-Alder reactions. nih.govcolumbia.edu The dimethoxy groups can influence the physical properties of the resulting crosslinked network, such as polarity, solvent swelling, and thermal stability.

Functionalization Reactions (e.g., Hydroformylation, Hydroamination)

Hydroformylation

Hydroformylation, or the oxo process, is a crucial industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. For a terminal alkene like 1-butene, this can result in two isomeric aldehyde products: pentanal (the linear product) and 2-methylbutanal (the branched product). The reaction is typically catalyzed by transition metal complexes, with rhodium- and cobalt-based catalysts being the most common. researchgate.net

The regioselectivity of 1-butene hydroformylation is highly dependent on the catalyst system, particularly the nature of the ligands coordinated to the metal center. researchgate.net The use of bulky phosphine (B1218219) or phosphite (B83602) ligands on rhodium catalysts generally favors the formation of the linear aldehyde due to steric hindrance. researchgate.net For 1-Butene, 3,4-dimethoxy-, the electronic properties of the vinyl ether could influence the reaction rate, while the steric bulk of the 3,4-dimethoxybutyl group would likely play a significant role in directing the regioselectivity of the aldehyde formation.

| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar, H₂/CO) | Linear:Branched Ratio (l:b) | Reference |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ | P(NC₄H₄)₃ (N-pyrrolylphosphine) | 50 - 80 | 4 - 10 | High regioselectivity | researchgate.net |

| Rh precursor | Vinyl biphephos (B38640) & P(OPh)₃ moieties in copolymer | - | - | 40.0 | researchgate.net |

Hydroamination

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond and represents an atom-economical method for synthesizing amines. The hydroamination of electron-rich olefins like vinyl ethers has been achieved using various catalytic systems. ku.edu Palladium-catalyzed intermolecular hydroamination of vinyl ethers with sulfonamides has been developed, proceeding under formally neutral conditions. ku.edu The proposed mechanism suggests that the Pd(0) catalyst acts as a Brønsted base, becoming protonated by the amine to generate a palladium hydride species and the active anionic nucleophile. ku.edu

Brønsted acid organocatalysis has also been employed for the hydroamidation of vinyl ethers in a one-pot, three-component reaction involving isocyanides and water. acs.org This method proceeds under mild conditions with fast reaction times. acs.org For 1-Butene, 3,4-dimethoxy-, hydroamination would be expected to proceed with high regioselectivity, with the nitrogen nucleophile adding to the carbon atom bearing the oxygen substituent (α-position) due to the electronic stabilization of the intermediate. More recent developments have also enabled the anti-Markovnikov hydroamination of unactivated alkenes using photoredox catalysis, which could offer alternative pathways for functionalization. nih.gov

| Substrate Type | Catalyst/Reagents | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Vinyl Ethers | Pd(PPh₃)₄ | Sulfonamides | Pd(0) acts as a Brønsted base | ku.edu |

| Vinyl Ethers | (±)-10-camphorsulfonic acid (CSA) | Isocyanides / H₂O | Brønsted acid organocatalysis | acs.org |

| Unactivated Olefins | Iridium photocatalyst / Aryl thiol | Primary alkyl amines | Anti-Markovnikov selectivity | nih.gov |

| Disubstituted Alkenes | Nickel catalyst with DIP-Ad-SEGPHOS ligand | Aminopyridines | Remote hydroamination via isomerization | nih.gov |

Radical-Mediated Transformations

Radical reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. preprints.org Alkenes are excellent substrates for radical transformations, which typically involve the initial addition of a radical species to the π-bond to form a new carbon-centered radical. This intermediate can then undergo further reactions, such as atom transfer, cyclization, or coupling. preprints.orgmdpi.com

For 1-Butene, 3,4-dimethoxy-, a radical (R•) would likely add to the less substituted carbon of the double bond (the terminal CH₂ group), generating a more stable radical on the α-carbon, which is stabilized by the adjacent oxygen atom. This intermediate could then be trapped by another radical or a molecule with a transferable atom (e.g., a halogen).

Recent advances in radical chemistry have focused on cascade reactions that allow for the introduction of multiple functional groups in a single operation. mdpi.comresearchgate.net For example, radical addition-initiated trifunctionalization reactions of alkenes have been developed. mdpi.com After the initial radical addition, subsequent steps can involve group or hydrogen atom transfer, cyclization, or radical coupling to complete the second and third functionalizations. mdpi.com The presence of the dimethoxy functionality in the side chain of 1-Butene, 3,4-dimethoxy- could potentially participate in intramolecular radical transformations, such as 1,5-hydrogen atom transfer (HAT) if a radical is generated at an appropriate position, leading to more complex molecular architectures.

| Reaction Type | Radical Source | Alkene Type | Key Transformation | Reference |

|---|---|---|---|---|

| Trifunctionalization | From bromophosphonates via SET oxidation | Alkenols | Radical addition followed by 1,4-shift and oxidation | mdpi.com |

| Atom-Transfer Radical Cyclization (ATRC) | BEt₃/O₂ initiated iodine abstraction | N-Allyl-haloacetamides | 6-exo cyclization followed by iodine atom transfer | preprints.org |

| 1,4-Difunctionalization | Alkyl diacyl peroxides / TMSCN | 1,3-Enynes | Cu-catalyzed 1,4-radical addition to form α-alkylated allene (B1206475) cyanides | uni-koeln.de |

| 1,4-Sulfonylacylation | Aroyl fluorides / Sulfonyl chlorides | 1,3-Enynes | NHC/Ir co-catalyzed three-component reaction | nih.gov |

Iv. Spectroscopic and Advanced Analytical Characterization of 1 Butene, 3,4 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Butene (B85601), 3,4-dimethoxy-, distinct signals corresponding to the different types of protons are expected. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons.

The terminal vinyl protons (=CH₂) are expected to appear in the downfield region of the spectrum, typically between 4.9 and 5.1 ppm, due to the deshielding effect of the double bond. These two protons are diastereotopic and would likely present as two separate multiplets. The adjacent methine proton (-CH=) would also be in the vinylic region, expected around 5.7-5.9 ppm, and would likely appear as a multiplet due to coupling with the terminal vinyl protons and the proton on the adjacent carbon.

The proton attached to the carbon bearing a methoxy (B1213986) group (C3-H) is anticipated to resonate in the range of 3.4-3.6 ppm. This chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen atom. The protons of the two methoxy groups (-OCH₃) would likely appear as two distinct singlets around 3.3 ppm, assuming they are in slightly different chemical environments. The protons on the terminal methoxy-substituted carbon (C4-H₂) would be expected at a similar chemical shift to the C3-H proton.

Table 1: Predicted ¹H NMR Data for 1-Butene, 3,4-dimethoxy-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-1a (cis to C2) | 5.05 | dd | J(H1a, H1b) = 1.5, J(H1a, H2) = 10.5 |

| H-1b (trans to C2) | 5.25 | dd | J(H1b, H1a) = 1.5, J(H1b, H2) = 17.5 |

| H-2 | 5.85 | ddd | J(H2, H1b) = 17.5, J(H2, H1a) = 10.5, J(H2, H3) = 7.0 |

| H-3 | 3.55 | m | - |

| H-4a, H-4b | 3.45 | m | - |

| 3-OCH₃ | 3.32 | s | - |

| 4-OCH₃ | 3.30 | s | - |

Note: The data presented in this table is based on predictive models and established chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of 1-Butene, 3,4-dimethoxy-, each unique carbon atom will give rise to a single peak.

The carbon atoms of the double bond (C1 and C2) are expected to resonate in the downfield region typical for alkenes. C1 (=CH₂) would likely appear around 116 ppm, while C2 (-CH=) would be further downfield, around 138 ppm. The carbon atoms bonded to the electron-withdrawing methoxy groups (C3 and C4) will also be deshielded and are predicted to appear in the range of 70-80 ppm. The carbon atoms of the methoxy groups themselves (-OCH₃) are expected to resonate in the typical region for such groups, around 56-59 ppm.

Table 2: Predicted ¹³C NMR Data for 1-Butene, 3,4-dimethoxy-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 116.5 |

| C-2 | 138.2 |

| C-3 | 78.5 |

| C-4 | 72.1 |

| 3-OCH₃ | 58.9 |

| 4-OCH₃ | 56.7 |

Note: The data presented in this table is based on predictive models and established chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For 1-Butene, 3,4-dimethoxy-, cross-peaks would be expected between the H-2 proton and the H-1a and H-1b protons. Additionally, a correlation between H-2 and H-3 would confirm their adjacency. Correlations between H-3 and the H-4 protons would further establish the butene backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For example, the proton signal at ~5.85 ppm (H-2) would show a correlation to the carbon signal at ~138.2 ppm (C-2).

The magnitude of the coupling constants (J-values) between protons on adjacent carbon atoms can provide valuable information about the dihedral angle between them, which in turn can help to determine the stereochemistry of the molecule. For the vinyl protons of 1-Butene, 3,4-dimethoxy-, the coupling constant between the trans-protons (H-1b and H-2) is expected to be significantly larger (typically 12-18 Hz) than that between the cis-protons (H-1a and H-2) (typically 6-12 Hz). The small geminal coupling between H-1a and H-1b (typically 0-3 Hz) would also be observable. Analysis of these coupling constants would confirm the geometry of the double bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a fingerprint of the functional groups present in the molecule.

The IR spectrum of 1-Butene, 3,4-dimethoxy- is expected to show characteristic absorption bands corresponding to its alkene and ether functional groups.

C=C Stretch: A moderate absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the carbon-carbon double bond stretching vibration.

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond would appear as a sharp peak above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹.

C-O Stretch: Strong absorption bands in the fingerprint region, between 1000 and 1300 cm⁻¹, would be characteristic of the C-O stretching vibrations of the two methoxy groups. The exact positions can help distinguish between different types of ether linkages.

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds of the aliphatic portions of the molecule would be observed as strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group (=CH₂) typically result in strong bands in the 910-990 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-Butene, 3,4-dimethoxy-

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

| =C-H Bend | 910 - 990 | Strong |

Note: The data presented in this table is based on typical infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. By scattering monochromatic light and analyzing the inelastic scattering, a Raman spectrum reveals a molecule's unique chemical fingerprint. This technique is particularly useful for identifying functional groups and elucidating molecular structure.

Despite the utility of this technique, a search of scientific literature and spectral databases did not yield any specific Raman spectroscopic data for 1-Butene, 3,4-dimethoxy-. Therefore, a detailed analysis of its molecular vibrations based on experimental Raman data is not possible at this time.

Table 4.2.2: Raman Spectroscopy Data for 1-Butene, 3,4-dimethoxy-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio.

A thorough search of scientific databases, including the NIST Mass Spectrometry Data Center, did not reveal any experimental mass spectrometry data for 1-Butene, 3,4-dimethoxy-. Consequently, its molecular weight confirmation and fragmentation analysis from experimental data cannot be presented.

Table 4.3: Mass Spectrometry Data for 1-Butene, 3,4-dimethoxy-

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Structure |

|---|

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for the unambiguous determination of a molecule's solid-state conformation.

Currently, there are no published X-ray diffraction studies or entries in crystallographic databases for 1-Butene, 3,4-dimethoxy-. As a result, information regarding its crystal structure, unit cell parameters, and solid-state packing is not available.

Table 4.4: X-ray Diffraction Data for 1-Butene, 3,4-dimethoxy-

| Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of components within a mixture. These techniques are also critical for assessing the purity of a synthesized compound.

Gas chromatography-mass spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds.

No specific GC-MS analytical methods or retention data for 1-Butene, 3,4-dimethoxy- were found in the reviewed scientific literature. Therefore, details on its elution behavior and mass spectral data from GC-MS analysis are unavailable.

Table 4.5.1: GC-MS Data for 1-Butene, 3,4-dimethoxy-

| Column Type | Temperature Program | Retention Time (min) | Key Mass Fragments (m/z) |

|---|

High-performance liquid chromatography is a versatile and widely used technique for the separation and analysis of a broad range of compounds. It is particularly useful for non-volatile or thermally sensitive molecules.

A search of the scientific literature did not yield any established HPLC methods for the analysis of 1-Butene, 3,4-dimethoxy-. As such, information on suitable stationary phases, mobile phases, and retention times is not available.

Table 4.5.2: HPLC Data for 1-Butene, 3,4-dimethoxy-

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detector |

|---|

Advanced Surface and Bulk Characterization (Applicable for Material Integration)

When a compound is integrated into a material, a variety of advanced analytical techniques can be used to characterize its distribution, orientation, and interaction with the host material at both the surface and in the bulk. These methods can include techniques such as atomic force microscopy (AFM), scanning electron microscopy (SEM), and various surface-sensitive spectroscopic techniques.

As there is no available research on the integration of 1-Butene, 3,4-dimethoxy- into any material systems, no data from advanced surface or bulk characterization techniques can be reported.

Table 4.6: Advanced Surface and Bulk Characterization Data for 1-Butene, 3,4-dimethoxy-

| Technique | Material System | Key Findings |

|---|

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgcarleton.edu XPS is a non-destructive method that analyzes the top 1-10 nm of a sample. carleton.edu The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed. fu-berlin.de

For 1-Butene, 3,4-dimethoxy- (C₆H₁₂O₂), an XPS analysis would be expected to identify the constituent elements: carbon and oxygen. The high-resolution spectra of the C 1s and O 1s core levels would provide information about the different chemical environments of these atoms within the molecule.

Expected XPS Data for 1-Butene, 3,4-dimethoxy-

The molecular structure of 1-Butene, 3,4-dimethoxy- contains four distinct carbon environments and one type of oxygen environment. This would lead to distinguishable peaks in the high-resolution C 1s spectrum due to chemical shifts.

C 1s Spectrum: The carbon atoms in the double bond (C=C) are expected to have a binding energy around 284.8 eV, which is typical for adventitious carbon and sp² hybridized carbons. The carbon atom singly bonded to an oxygen atom (C-O) would exhibit a chemical shift to a higher binding energy, typically in the range of 286.0-287.0 eV. The methoxy group carbons (-OCH₃) would also appear in this region. The carbon atom in the aliphatic C-C bond would have a binding energy slightly lower than or similar to the C=C carbons.

O 1s Spectrum: The two oxygen atoms are in identical methoxy (-OCH₃) environments. Therefore, a single, sharp peak is expected in the O 1s spectrum, typically in the range of 532.0-533.0 eV.

The following table represents the hypothetical binding energies for the different atoms in 1-Butene, 3,4-dimethoxy-.

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C=C | ~284.8 |

| Carbon | C 1s | C-C | ~285.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Oxygen | O 1s | C-O-C | ~532.5 |

Note: The binding energies are approximate and can vary based on the specific instrument and sample conditions.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.comwikipedia.org It is often integrated with electron microscopes, such as scanning electron microscopes (SEM) or transmission electron microscopes (TEM). bruker.comthermofisher.com The technique relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays. wikipedia.org Each element has a unique atomic structure, which allows for a unique set of peaks on its X-ray spectrum. wikipedia.org

An EDS analysis of 1-Butene, 3,4-dimethoxy-, would confirm its elemental composition by detecting the presence of carbon and oxygen. The output of an EDS analysis is a spectrum showing the X-ray energy versus the number of counts, with peaks corresponding to the elements present in the sample.

Expected EDS Data for 1-Butene, 3,4-dimethoxy-

The theoretical elemental composition of 1-Butene, 3,4-dimethoxy- (C₆H₁₂O₂) by weight is approximately 62.04% carbon and 27.55% oxygen (hydrogen is not detectable by EDS). An EDS analysis would be expected to yield a quantitative result close to these theoretical values, although variations can occur due to sample preparation and analytical conditions.

The following table shows the expected elemental composition from an EDS analysis of 1-Butene, 3,4-dimethoxy-.

| Element | Atomic Number (Z) | Theoretical Weight % | Expected EDS Weight % |

| Carbon | 6 | 62.04 | ~62 |

| Oxygen | 8 | 27.55 | ~28 |

| Hydrogen | 1 | 10.41 | Not Detected |

Note: EDS is not sensitive to elements with low atomic numbers like hydrogen. The expected weight percentages are approximations and can be influenced by the instrument's sensitivity and the sample's condition.

V. Theoretical and Computational Investigations of 1 Butene, 3,4 Dimethoxy

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular systems. nih.gov Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical calculations are used to determine the electronic structure and energy of a molecule, providing a foundational understanding of its physical and chemical characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. cmu.edu It is particularly effective for geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule. mdpi.com By using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), the equilibrium geometry of 1-Butene (B85601), 3,4-dimethoxy- can be accurately calculated. jocpr.com This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The table below outlines the key structural parameters that would be determined through a DFT geometry optimization of 1-Butene, 3,4-dimethoxy-. The values represent the predicted stable conformation of the molecule in the gas phase.

Interactive Table: Calculated Geometric Parameters for 1-Butene, 3,4-dimethoxy- from DFT Note: The following table is a representation of the type of data obtained from DFT calculations. Specific values are dependent on the chosen level of theory and basis set.

Beyond molecular structure, computational methods can elucidate a molecule's electronic properties. These methods are broadly categorized as ab initio and semi-empirical. dtic.mil Ab initio ("from the beginning") methods derive results directly from theoretical principles without including experimental data. libretexts.orgquora.com In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them computationally faster, though potentially less accurate than ab initio approaches. libretexts.orgresearchgate.net

These calculations can determine fundamental electronic properties such as ionization potential, electron affinity, and dipole moment, which are critical for understanding a molecule's behavior in chemical reactions and under the influence of an electric field.

Interactive Table: Calculated Electronic Properties of 1-Butene, 3,4-dimethoxy- Note: This table illustrates the electronic properties that can be calculated using various computational methods. The values would differ based on the selected methodology (e.g., Hartree-Fock, PM6, AM1).

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. github.iorush.edu MD simulations apply the laws of classical mechanics to atoms and molecules to model their movements and interactions. researchgate.net

An MD simulation of 1-Butene, 3,4-dimethoxy- would involve placing the molecule in a simulated environment, such as a box of water molecules, and tracking the trajectory of each atom over a set period. This approach allows for the study of conformational flexibility, rotational barriers of the methoxy (B1213986) groups, and interactions with surrounding solvent molecules. rsc.org Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment, which is information that cannot be captured by static calculations alone.

Analysis of Electronic Structure and Reactivity Descriptors

Computational calculations provide key descriptors of electronic structure that help predict a molecule's chemical reactivity. These descriptors are derived from the molecule's calculated wavefunction and electron density.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Interactive Table: Frontier Molecular Orbital Energies of 1-Butene, 3,4-dimethoxy- Note: The following table represents the kind of data generated from an FMO analysis. Energies are typically expressed in electron volts (eV).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to attack by electrophiles. For 1-Butene, 3,4-dimethoxy-, such regions would be expected around the oxygen atoms of the methoxy groups and within the π-system of the carbon-carbon double bond.

Blue: Regions of positive potential, which are electron-poor. These sites are prone to attack by nucleophiles. These areas are typically found around the hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a powerful visual tool for understanding the charge distribution and predicting the reactivity patterns of the molecule. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wikipedia.orguni-muenchen.de This analysis provides quantitative insights into electron density distribution, atomic charges, and the stabilizing effects of electron delocalization through hyperconjugative interactions. For 1-Butene, 3,4-dimethoxy-, NBO analysis would reveal key electronic features arising from the interplay between the carbon-carbon double bond and the two methoxy groups.

In 1-Butene, 3,4-dimethoxy-, several key hyperconjugative interactions are expected:

π(C=C) → σ(C-C) and σ(C-H) interactions:** The electrons in the π-bond of the butene backbone can delocalize into adjacent anti-bonding σ* orbitals. This type of hyperconjugation is characteristic of unsaturated compounds and contributes to the stability of the double bond. wikipedia.org

n(O) → σ(C-C) and σ(C-H) interactions:** The lone pairs (n) on the oxygen atoms of the methoxy groups can delocalize into neighboring anti-bonding σ* orbitals. This interaction is particularly significant and influences the conformation and reactivity of the methoxy groups. researchgate.netacs.org

σ(C-H) → π(C=C) interactions:* Electron density from the C-H sigma bonds adjacent to the double bond can delocalize into the empty π* anti-bonding orbital of the C=C bond. This is a well-established stabilizing interaction in substituted alkenes. wikipedia.org

The following table presents hypothetical but representative E(2) stabilization energies for the most significant hyperconjugative interactions in 1-Butene, 3,4-dimethoxy-, based on typical values for similar molecular structures.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1=C2) | σ(C3-C4) | 3.5 | π → σ |

| n(O at C3) | σ(C3-C4) | 5.2 | n → σ |

| n(O at C4) | σ(C3-H) | 2.8 | n → σ |

| σ(C3-H) | π(C1=C2) | 4.1 | σ → π |

| σ(C4-H) | π(C1=C2) | 3.9 | σ → π |

These stabilization energies indicate a significant degree of electron delocalization within the molecule, which influences its geometric structure and chemical reactivity. The donation of electron density from the oxygen lone pairs into the sigma framework, for instance, can affect bond lengths and angles and increase the nucleophilicity of the double bond.

Computational Thermochemistry and Reaction Kinetics

Computational methods are also invaluable for exploring the potential chemical reactions of 1-Butene, 3,4-dimethoxy-. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, the structures of transition states, and the energies of intermediates and products. libretexts.org

A common reaction for alkenes is electrophilic addition. For 1-Butene, 3,4-dimethoxy-, a plausible reaction pathway is the acid-catalyzed hydration, where a proton (H+) acts as the electrophile. The presence of two methoxy groups is expected to influence the regioselectivity of this reaction.

The reaction would likely proceed through the following steps:

Protonation of the double bond: The π electrons of the C=C double bond attack the electrophile (H+), leading to the formation of a carbocation intermediate. The position of protonation will determine the location of the resulting positive charge.

Nucleophilic attack: A nucleophile, such as a water molecule, attacks the carbocation.

Deprotonation: A final deprotonation step yields the alcohol product.

Computational chemistry can be used to model the transition state for the initial protonation step. The transition state is a high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org Its geometry would show the partial formation of a C-H bond and the partial breaking of the C=C π bond.

The stability of the carbocation intermediate is a key factor in determining the reaction rate and regioselectivity. libretexts.org For 1-Butene, 3,4-dimethoxy-, protonation could lead to several possible carbocations. The methoxy groups, being electron-donating, would stabilize an adjacent positive charge. Computational analysis of the energies of these intermediates would reveal the most favored pathway.

The following data table provides a hypothetical energetic profile for a plausible electrophilic addition reaction of 1-Butene, 3,4-dimethoxy-, with energies of activation (Ea) and reaction enthalpies (ΔH) estimated based on similar known reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | 1-Butene, 3,4-dimethoxy- + H+ | 0.0 | Initial State |

| Transition State 1 | [Transition State for Protonation] | +15.5 | Activation Energy for Carbocation Formation |

| Intermediate | Carbocation | +5.0 | Formation of the most stable carbocation |

| Transition State 2 | [Transition State for Nucleophilic Attack] | +8.0 | Activation Energy for Nucleophilic Addition |

| Product | Hydrated Product | -10.0 | Final Product after Deprotonation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.